Basiliskamide A

Antifungal drug discovery Candida albicans Polyketide natural products

Basiliskamide A is a cinnamate ester polyketide natural product first isolated from the marine bacterium Bacillus laterosporus (strain PNG-276) obtained from coastal waters off Papua New Guinea. The compound has a molecular formula of C₂₃H₃₁NO₄ and a molecular weight of 385.5 g/mol, with the absolute configuration established as (7S,8S,9R,10S) through total synthesis.

Molecular Formula C23H31NO4
Molecular Weight 385.5 g/mol
Cat. No. B1196729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBasiliskamide A
Synonymsbasiliskamide A
Molecular FormulaC23H31NO4
Molecular Weight385.5 g/mol
Structural Identifiers
SMILESCCC(C)C(C(C)C(CC=CC=CC(=O)N)O)OC(=O)C=CC1=CC=CC=C1
InChIInChI=1S/C23H31NO4/c1-4-17(2)23(18(3)20(25)13-9-6-10-14-21(24)26)28-22(27)16-15-19-11-7-5-8-12-19/h5-12,14-18,20,23,25H,4,13H2,1-3H3,(H2,24,26)/b9-6+,14-10-,16-15+/t17-,18-,20-,23+/m1/s1
InChIKeyQAHZDGAHECEVRM-HXKCHMFGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Basiliskamide A for Antifungal Research: What Procurement Teams Need to Know About This Marine Polyketide


Basiliskamide A is a cinnamate ester polyketide natural product first isolated from the marine bacterium Bacillus laterosporus (strain PNG-276) obtained from coastal waters off Papua New Guinea [1]. The compound has a molecular formula of C₂₃H₃₁NO₄ and a molecular weight of 385.5 g/mol, with the absolute configuration established as (7S,8S,9R,10S) through total synthesis [3]. Structurally, basiliskamide A features a linear polyketide chain bearing a primary amide terminus, a conjugated (Z,E)-diene system, and a cinnamoyl ester moiety attached at the C9 position [1]. The compound was disclosed in a patent filing claiming both antifungal and antimycobacterial utility [4], and its biological profile—combining potent anti-Candida and anti-Aspergillus activity with remarkably low mammalian cytotoxicity—has motivated multiple independent total syntheses [2][3].

Why Basiliskamide B Cannot Substitute for Basiliskamide A in Antifungal Research Programs


Basiliskamide A and basiliskamide B are co-isolated positional isomers that differ exclusively in the attachment point of the cinnamoyl ester moiety—C9 in basiliskamide A versus C7 in basiliskamide B—yet this single structural variation produces a quantifiable, functionally meaningful divergence in antifungal potency [1][2]. Simply substituting basiliskamide B for basiliskamide A (or interchanging them based on nominal class membership) introduces a ≥2-fold potency penalty against both Candida albicans and Aspergillus fumigatus, as demonstrated in the same assay system from the original isolation study [1]. Furthermore, basiliskamide A is known to undergo spontaneous cinnamoyl migration to basiliskamide B in CDCl₃ solution [3], meaning that improper handling or storage conditions can inadvertently degrade the desired isomer into the less active form. These findings make clear that the two basiliskamides are not functionally interchangeable for any application where target potency matters.

Quantitative Differentiation Evidence: Basiliskamide A Versus Comparators in Antifungal Assays


Anti-Candida Potency: Basiliskamide A vs. Basiliskamide B (Direct Head-to-Head MIC Comparison)

In the original isolation and characterization study, basiliskamide A and basiliskamide B were tested side-by-side against Candida albicans using a standard broth microdilution assay. Basiliskamide A demonstrated an MIC of 1.0 µg/mL, while basiliskamide B—differing only in the position of the cinnamoyl ester (C9 vs. C7)—exhibited an MIC of 3.1 µg/mL [1]. This represents a 3.1-fold potency advantage for basiliskamide A that is directly attributable to the cinnamoyl ester regiochemistry [2]. The same differential was corroborated in a subsequent total synthesis study, where synthetic basiliskamide B showed slightly higher MICs against the same targets [2].

Antifungal drug discovery Candida albicans Polyketide natural products MIC determination

Anti-Aspergillus Potency: Basiliskamide A vs. Basiliskamide B (Direct Head-to-Head MIC Comparison)

The same head-to-head comparison that established the anti-Candida differential also assessed both basiliskamides against Aspergillus fumigatus. Basiliskamide A showed an MIC of 2.5 µg/mL, whereas basiliskamide B required twice the concentration to achieve growth inhibition, with an MIC of 5.0 µg/mL [1][2]. The 2-fold potency difference against this clinically significant filamentous fungal pathogen mirrors the trend observed with Candida and reinforces that the C9 cinnamoyl ester position in basiliskamide A is pharmacologically preferable.

Aspergillus fumigatus Antifungal polyketides Invasive aspergillosis MIC testing

Mammalian Cytotoxicity: Basiliskamide A vs. Amphotericin B (Direct Head-to-Head Cytotoxicity Comparison)

A pivotal differentiator for basiliskamide A is its cytotoxicity profile relative to the clinical gold-standard antifungal amphotericin B. In a direct comparison using human diploid fibroblast cells, basiliskamide A displayed only minimal cytotoxicity at a concentration of 100 µg/mL, whereas amphotericin B showed toxic effects at only 12 µg/mL and destroyed all cells completely at the 100 µg/mL concentration [1][2]. This differential—minimal cell damage at 100 µg/mL vs. complete cell destruction at the same concentration—translates to at least an 8-fold improvement in the tolerated concentration threshold for basiliskamide A relative to the concentration at which amphotericin B first exhibits toxicity (12 µg/mL) [2].

Selective cytotoxicity Antifungal safety profile Human diploid fibroblasts Therapeutic index

Potency Gap: Basiliskamide A vs. YM-47522 Structural Homolog (Cross-Study Comparison)

YM-47522 is a Bacillus-derived polyketide antibiotic and the closest known one-carbon homologation analog of basiliskamide A, sharing the same core scaffold with a one-carbon difference in chain length [1]. Despite this close structural similarity, their antifungal profiles diverge dramatically. Basiliskamide A exhibits an MIC of 1.0 µg/mL against Candida albicans, whereas YM-47522 requires 25 µg/mL—a 25-fold difference [1][2]. Against Aspergillus fumigatus, basiliskamide A achieves an MIC of 2.5 µg/mL, while YM-47522 is essentially inactive at >50 µg/mL, representing a >20-fold potency loss [1]. Notably, YM-47522 was reported as inactive against filamentous fungi entirely [2], whereas basiliskamide A retains meaningful anti-Aspergillus activity.

YM-47522 Structural analog comparison Polyketide antifungal Candida albicans

Clinical Isolate Efficacy: Basiliskamide A Matches Amphotericin B Potency While Avoiding Its Cytotoxicity

In a study evaluating basiliskamide A against seven fresh clinical isolates of Candida albicans using a macrobroth dilution assay, basiliskamide A and amphotericin B demonstrated identical MIC values of 0.5 µg/mL against every single isolate tested [1]. This result places basiliskamide A at parity with the clinical gold standard in terms of anti-Candida potency against patient-derived strains. Crucially, this equipotency is achieved without the severe mammalian cytotoxicity that limits amphotericin B's therapeutic utility; as described above, basiliskamide A exhibits minimal fibroblast toxicity at 100 µg/mL—a concentration 200-fold above its clinical-isolate MIC—whereas amphotericin B is already toxic at 12 µg/mL and completely destructive at 100 µg/mL [1][2].

Clinical Candida isolates Amphotericin B comparator Antifungal resistance testing Translational relevance

High-Impact Application Scenarios for Basiliskamide A Based on Quantitative Differentiation Evidence


Antifungal Lead Discovery Programs Targeting Candida albicans with Reduced Host-Cell Toxicity Requirements

Basiliskamide A is ideally suited as a starting scaffold for antifungal lead optimization programs that demand both potent anti-Candida activity and a wide selectivity window over mammalian cells. With an MIC of 1.0 µg/mL against laboratory strains and 0.5 µg/mL against clinical isolates—matching amphotericin B—coupled with minimal fibroblast cytotoxicity at 100 µg/mL, basiliskamide A provides a therapeutic index that is quantitatively superior to the clinical comparator [2][3]. Programs that would otherwise initiate with amphotericin B analogs and struggle with toxicity-driven attrition should prioritize basiliskamide A as a structurally distinct, lower-toxicity alternative with comparable target potency.

Anti-Aspergillus fumigatus Research Requiring Polyketide Scaffolds with Dual Pathogen Coverage

For research groups studying invasive aspergillosis or seeking antifungal agents with coverage of both Candida and Aspergillus species, basiliskamide A demonstrates meaningful activity against both pathogens (MIC = 1.0 and 2.5 µg/mL, respectively) [1][3]. In contrast, the structurally homologous YM-47522 is inactive against filamentous fungi entirely [4], and basiliskamide B is consistently 2- to 3-fold less potent across both organisms [1][3]. Basiliskamide A is therefore the only member of this polyketide subclass with demonstrated dual-pathogen antifungal activity, making it the logical procurement choice for broad-spectrum antifungal screening cascades.

Structure-Activity Relationship (SAR) Studies of Cinnamate Ester Polyketide Antifungals

The basiliskamide A/B pair constitutes a uniquely informative SAR system: two natural products that are structurally identical except for the cinnamoyl ester attachment point (C9 vs. C7), yet display a consistent 2- to 3.1-fold potency differential [3]. For medicinal chemistry groups investigating polyketide antifungal pharmacophores, basiliskamide A serves as the higher-potency reference compound against which synthetic analogs should be benchmarked. Procurement of basiliskamide A, rather than basiliskamide B, ensures that SAR studies begin from the most active natural congener, maximizing the dynamic range for detecting improvements or decrements in analog potency.

Selectivity Profiling Studies Comparing Antifungal Efficacy to Mammalian Cytotoxicity

Basiliskamide A's unique combination of amphotericin B-level anti-Candida potency (MIC = 0.5 µg/mL against clinical isolates) with markedly reduced fibroblast cytotoxicity (minimal at 100 µg/mL vs. amphotericin B's complete cell destruction at the same concentration) makes it an essential tool compound for mechanistic studies investigating the structural determinants of polyketide selectivity [2][3]. Researchers seeking to decouple antifungal activity from mammalian toxicity in polyketide scaffolds should procure basiliskamide A as a positive control representing a favorable activity-toxicity profile, using the quantitative cytotoxicity differential as a benchmark for evaluating novel analogs.

Quote Request

Request a Quote for Basiliskamide A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.